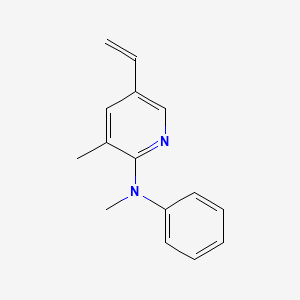![molecular formula C15H21N3O B11805562 4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)
4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a bipyridine structure, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bipyridine derivative, the introduction of a morpholine ring can be achieved through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
作用機序
The mechanism of action of 4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Shares a similar tetrahydropyridine structure but lacks the morpholine ring.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with different functional groups and applications.
Uniqueness
4-(4’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is unique due to its combination of a bipyridine core with a morpholine ring, providing distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
4-[4-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H21N3O/c1-12-10-15(18-6-8-19-9-7-18)17-11-13(12)14-4-2-3-5-16-14/h10-11H,2-9H2,1H3 |
InChIキー |
QCAJFQIBQLBZHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2=NCCCC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



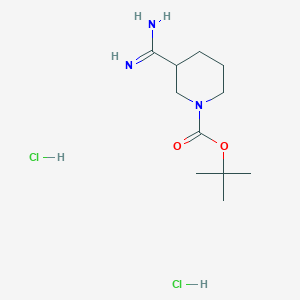
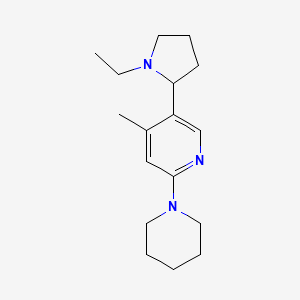
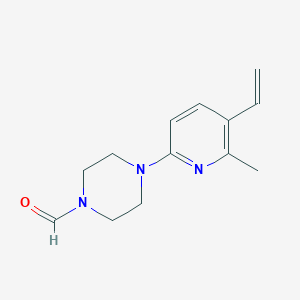

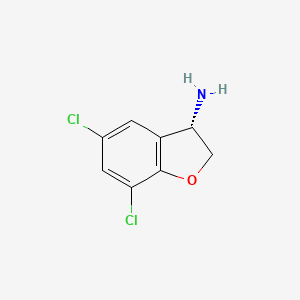
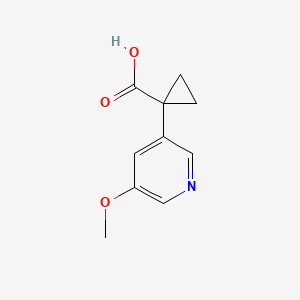
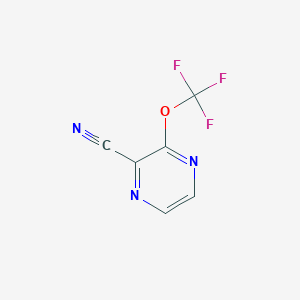

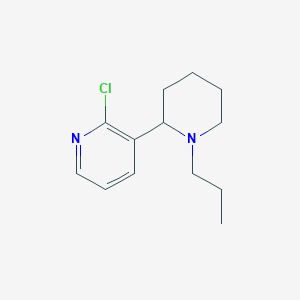
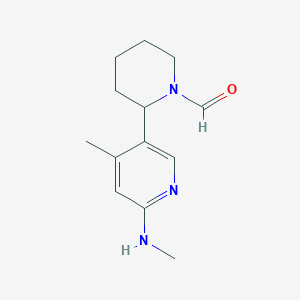
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

